Anti-inflammatory agent 49

Mitochondrial dynamics GTPase inhibition Drug discovery

Standard Drp1 inhibitors like Mdivi-1 lack potency (IC50 ~10 µM) and selectivity, while peptide alternatives (P110) degrade rapidly in vivo. Anti-inflammatory agent 49 (SC9) solves these limitations. - **Higher potency:** IC50 270 nM (37-fold vs. Mdivi-1). - **Strict selectivity:** Inhibits Drp1 but not Dnm2 (unlike SC1). - **In vivo suitable:** Stable small molecule; safe at 50 mg/kg (i.p.); defined PK. - **Cellular efficacy:** EC50 750 nM; reduces mitochondrial fragmentation from 22% to 9% in H9c2 cells.

Molecular Formula C21H22N8O3S
Molecular Weight 466.5 g/mol
CAS No. 851471-44-8
Cat. No. B12396819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 49
CAS851471-44-8
Molecular FormulaC21H22N8O3S
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)N)C
InChIInChI=1S/C21H22N8O3S/c1-12-9-13(2)29-19(23-12)25-20(26-29)33-11-15(30)27(3)16-17(22)28(21(32)24-18(16)31)10-14-7-5-4-6-8-14/h4-9H,10-11,22H2,1-3H3,(H,24,31,32)
InChIKeyJHYOSGNTLVJJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 49 (CAS 851471-44-8): A Selective Drp1-Fis1 Interaction Inhibitor for Mitochondrial Dysfunction Research


Anti-inflammatory agent 49 (also known as compound SC9) is a small molecule that selectively inhibits the protein-protein interaction between dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1) [1]. It is classified as a Drp1 GTPase inhibitor that targets an allosteric binding site known as the switch I-adjacent groove (SWAG) [2]. The compound is widely used in research focused on mitochondrial dynamics, neuroinflammation, and diseases where mitochondrial dysfunction plays a central pathological role .

Why Generic Substitution Fails for Anti-inflammatory Agent 49 (851471-44-8)


Direct substitution of Anti-inflammatory agent 49 with other Drp1 inhibitors (e.g., Mdivi-1, SC1) or peptide-based alternatives (e.g., P110) is not scientifically valid. Unlike Mdivi-1, which is a weak Drp1 inhibitor with an IC50 of approximately 10 μM , Anti-inflammatory agent 49 demonstrates a 37-fold higher potency (IC50 270 nM) [1]. Furthermore, while SC1 inhibits both Drp1 and the closely related GTPase Dnm2, Anti-inflammatory agent 49 maintains strict target selectivity for Drp1 alone [2], a critical distinction for experiments requiring pathway-specific interrogation. Peptide-based alternatives like P110, while mechanistically similar, are unsuitable for many in vivo applications due to rapid proteolytic degradation and poor oral bioavailability [3]. The quantitative evidence below establishes that Anti-inflammatory agent 49 is not interchangeable with in-class compounds.

Anti-inflammatory Agent 49 (851471-44-8): Quantitative Comparative Evidence for Procurement Decisions


37-Fold Higher Potency Against Drp1 GTPase Compared to Mdivi-1

Anti-inflammatory agent 49 demonstrates a 37-fold higher inhibitory potency against Drp1 GTPase activity compared to the widely used Drp1 inhibitor Mdivi-1. While Mdivi-1 exhibits an IC50 of approximately 10 μM , Anti-inflammatory agent 49 achieves an IC50 of 270 nM ± 60 nM (mean ± SEM) in the same GTPase assay format [1]. This substantial difference in potency directly impacts experimental design, allowing for lower working concentrations and reduced risk of off-target effects.

Mitochondrial dynamics GTPase inhibition Drug discovery

Exclusive Drp1 Selectivity Over Dnm2 GTPase: A Critical Advantage Over SC1

Anti-inflammatory agent 49 exhibits strict target selectivity, inhibiting the GTPase activity of Drp1 without affecting the closely related GTPase Dnm2 (dynamin 2). In direct head-to-head testing, SC1 inhibited both Drp1 and Dnm2, whereas Anti-inflammatory agent 49 (SC9) inhibited only Drp1 [1]. This selectivity is particularly meaningful because Dnm2 shares 82% sequence homology with Drp1 in the SWAG binding region [2], making it a high-risk off-target for less selective compounds.

Target selectivity GTPase family Off-target profiling

Superior Protection Against LPS-Induced Mitochondrial Fragmentation in H9c2 Cells

In H9c2 cardiomyoblast cells treated with LPS to induce mitochondrial fragmentation, Anti-inflammatory agent 49 (SC9) reduced the percentage of cells with fragmented mitochondria from 22% (LPS + vehicle) to 9% (LPS + SC9), compared to 4% in untreated controls [1]. In contrast, the related compound SC1 achieved only a marginal reduction to 26% fragmented cells under identical conditions [2]. Furthermore, SC9 restored the population of cells with fused mitochondria to 36%, closely matching the 38% observed in untreated controls, whereas SC1 recovered only to 26% [3].

Mitochondrial morphology Cellular stress Inflammation models

In Vivo Survival Benefit in LPS-Induced Endotoxemia Mouse Model

In a murine model of LPS-induced endotoxemia, Anti-inflammatory agent 49 (SC9) significantly improved survival outcomes. When administered at 10 mg/kg (i.p., with a re-dose at 4 h), SC9 improved mouse survival at all LPS doses tested [1]. Notably, at the optimal LPS dose (0.3 mg) for measuring survival differences, SC9 increased mouse viability [2]. Additionally, SC9 reduced respiratory distress scores by 86% (peak score reduction from 2.9 to 0.4) in mice challenged with 0.267 mg LPS [3]. In contrast, the peptide inhibitor P110, while mechanistically similar, lacks the pharmacokinetic properties suitable for routine in vivo use due to susceptibility to proteases and lack of oral bioavailability [4].

In vivo efficacy Endotoxemia Sepsis models

Favorable Safety Profile at Doses Exceeding Therapeutic Range

In safety toxicology screening, Anti-inflammatory agent 49 demonstrated no significant toxicity at doses up to 50 mg/kg in mice, which is 5-fold higher than the efficacious dose used in endotoxemia studies (10 mg/kg) [1]. Mice injected with 50 mg/kg SC9 showed no decrease in body weight, no clinical symptoms as measured by murine sepsis score, and no significant differences in 11 serum biomarkers for hematologic, hepatic, renal, and musculoskeletal damage compared to controls [2]. This contrasts with many anti-inflammatory compounds that exhibit dose-limiting toxicities at multiples of the efficacious dose.

In vivo safety Toxicology Therapeutic window

Cellular EC50 of 750 nM for Mitochondrial Depolarization Inhibition

In a cellular context, Anti-inflammatory agent 49 inhibits LPS-induced mitochondrial membrane depolarization with an EC50 of 750 nM ± 290 nM (mean ± SEM) in H9c2 cells after 24 hours [1]. This cellular potency correlates well with its biochemical IC50 (270 nM) and confirms that the compound effectively engages its target in a living cell system. For comparison, the related compound SC1 showed weaker and inconsistent effects on mitochondrial morphology under similar conditions [2].

Cellular potency Mitochondrial membrane potential Dose-response

Optimal Application Scenarios for Anti-inflammatory Agent 49 (851471-44-8) Based on Quantitative Evidence


Investigating Pathological Mitochondrial Fission in Inflammatory Disease Models

Use Anti-inflammatory agent 49 (SC9) in LPS-induced inflammation models (e.g., endotoxemia, sepsis) to study the role of Drp1-Fis1-mediated mitochondrial fission. The compound's demonstrated ability to reduce mitochondrial fragmentation from 22% to 9% in H9c2 cells [1] and improve survival in murine endotoxemia [2] makes it the preferred tool for linking mitochondrial dynamics to inflammatory pathology.

Selective Pharmacological Dissection of Drp1-Fis1 vs. Drp1-Mff Pathways

Leverage the strict Drp1 selectivity of SC9 (inhibits Drp1 but not Dnm2 [1]) to dissect Fis1-dependent pathological fission from Mff-dependent physiological fission. This application is not feasible with less selective inhibitors like SC1 or Mdivi-1, which either hit multiple GTPases or lack the potency required for clean pathway interrogation.

In Vivo Studies Requiring Small-Molecule Advantages Over Peptide Inhibitors

Select SC9 for in vivo mitochondrial dysfunction studies where the peptide inhibitor P110 is unsuitable due to its susceptibility to proteases and lack of oral bioavailability [1]. SC9's small-molecule nature, favorable safety profile up to 50 mg/kg [2], and defined PK parameters enable flexible dosing regimens (e.g., 10 mg/kg i.p., re-dose at 4 h) that are impractical with peptide-based alternatives.

High-Throughput Screening for Mitochondrial Fission Modulators

Employ SC9 as a positive control in high-throughput screens for novel Drp1-Fis1 interaction inhibitors. Its well-characterized potency (IC50 270 nM [1]) and cellular efficacy (EC50 750 nM [2]) provide a robust benchmark for assay validation and hit-to-lead comparison, while its strict selectivity profile ensures that observed effects are attributable to the intended target pathway.

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